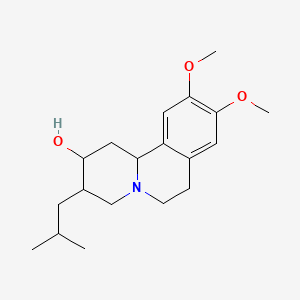

Dihydrotetrabenazine

Description

Structure

3D Structure

Properties

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQLWGNDNRARGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90956148 | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3466-75-9, 171598-74-6 | |

| Record name | Dihydrotetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3466-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrotetrabenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003466759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90956148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Reaction mass of (2RS,3RS,11bR)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol and (2S,3S,11bS)-3-isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.262.745 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dihydrotetrabenazine discovery and historical context

An In-Depth Technical Guide to the Discovery and Historical Context of Dihydrotetrabenazine

Abstract

This compound (DTBZ) is a pivotal molecule in neuropharmacology, primarily recognized as the principal active metabolite of tetrabenazine (TBZ), a cornerstone therapy for hyperkinetic movement disorders. This technical guide provides a comprehensive exploration of the discovery, mechanism of action, and historical development of DTBZ. We trace its origins from the initial synthesis of its parent compound, TBZ, in the 1950s, through the critical realization that DTBZ isomers are responsible for its therapeutic effects, to the modern-day development of sophisticated second-generation drugs, deutetrabenazine and valbenazine. These newer agents are engineered to optimize the delivery and pharmacokinetic profile of specific DTBZ isomers. This guide offers researchers, scientists, and drug development professionals an in-depth understanding of the scientific journey and rationale that established DTBZ as a foundational scaffold in the treatment of neurological conditions characterized by excessive monoaminergic activity.

From Serendipity to Specificity: The Precursor, Tetrabenazine (TBZ)

The story of this compound is intrinsically linked to its parent compound, tetrabenazine. Synthesized in the 1950s, TBZ was initially investigated for its potential antipsychotic properties.[1][2] While its use in psychosis was eventually superseded by more effective phenothiazines, its unique effects on motor control became apparent.[2] This led to its repurposing for the management of hyperkinetic movement disorders, such as the chorea associated with Huntington's disease.[2][3][4]

A crucial breakthrough occurred in the 1970s with the elucidation of TBZ's mechanism of action.[1][3] It was discovered that TBZ acts as a reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2).[1][3][5] VMAT2 is a transport protein vital for loading monoamine neurotransmitters—including dopamine, serotonin, and norepinephrine—from the neuronal cytoplasm into presynaptic vesicles for storage and subsequent release.[1][6][7] By inhibiting VMAT2, TBZ effectively depletes the stores of these neurotransmitters, thereby reducing the excessive dopaminergic signaling that underlies many hyperkinetic conditions.[7] This mechanistic understanding solidified TBZ's therapeutic rationale and paved the way for its formal approval by the U.S. Food and Drug Administration (FDA) in 2008 for treating chorea in Huntington's disease.[2][4]

The Unveiling of this compound: The Active Metabolite

Early preclinical research into the metabolism of tetrabenazine revealed a critical insight: TBZ itself is not the primary actor. Instead, it serves as a prodrug that is rapidly and extensively metabolized in the liver, mainly by the enzyme carbonyl reductase, into its principal active metabolites, the α- and β-isomers of this compound.[1][8] It became clear that the sustained pharmacological activity and therapeutic efficacy of tetrabenazine were primarily attributable to these DTBZ metabolites, which possess longer half-lives and high affinity for VMAT2.[5][8] This discovery shifted the scientific focus from the parent compound to its more potent and durable metabolites.

Mechanism of Action: VMAT2 Inhibition and the Critical Role of Stereochemistry

The therapeutic action of DTBZ is centered on its high-affinity, reversible binding to VMAT2.[6] By occupying the transporter, DTBZ blocks the uptake of cytoplasmic monoamines into synaptic vesicles. This leads to a presynaptic depletion of neurotransmitter stores, resulting in decreased release into the synapse upon neuronal firing. This presynaptic mechanism contrasts with dopamine receptor antagonists, which act postsynaptically.[6] The reduction in dopamine signaling in key motor circuits of the basal ganglia alleviates the involuntary movements characteristic of disorders like Huntington's chorea and tardive dyskinesia.[8]

A pivotal aspect of DTBZ's pharmacology is its stereospecificity. The reduction of the ketone group in tetrabenazine creates a new chiral center, resulting in multiple stereoisomers of DTBZ. Research has demonstrated that these isomers possess markedly different binding affinities for VMAT2. The (+)-α-dihydrotetrabenazine (also referred to as (2R,3R,11bR)-dihydrotetrabenazine) enantiomer exhibits the highest potency.[1][9] This stereoselectivity was a crucial finding that informed the development of next-generation VMAT2 inhibitors.

| Compound/Isomer | VMAT2 Binding Affinity (Ki, nM) |

| (+)-α-DTBZ ((2R,3R,11bR)-DHTBZ) | 3.96[9] |

| (+)-Tetrabenazine ((+)-TBZ) | 4.47[9] |

| (-)-Tetrabenazine ((-)-TBZ) | 36,400[9] |

| Table 1: VMAT2 Binding Affinities of this compound Isomers and Tetrabenazine Enantiomers. This table highlights the potent affinity of the (+)-α-DTBZ isomer for VMAT2, which is even slightly greater than its parent compound, (+)-tetrabenazine, and vastly superior to the (-)-enantiomer. |

Core Experimental Protocol: VMAT2 Radioligand Binding Assay

The quantification of a compound's affinity for VMAT2 is fundamental to its development. The competitive radioligand binding assay is a standard, authoritative method used for this purpose.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., a DTBZ isomer) for the VMAT2 transporter.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand, typically [³H]this compound, for binding to VMAT2 in a prepared tissue sample rich in the transporter, such as rat striatal membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀, which is then used to calculate the Ki value.

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize a tissue source rich in VMAT2 (e.g., rat striatum) in an ice-cold buffer. Perform a series of centrifugations to isolate the cell membrane fraction, which is then resuspended to a specific protein concentration.[1][6]

-

Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]this compound and a range of concentrations of the unlabeled test compound.[1]

-

Incubation: Allow the plate to incubate for a defined period at a specific temperature to permit the binding reaction to reach equilibrium.[1]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.[1]

-

Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[1]

-

Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity retained on each filter using a scintillation counter.[1]

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[1]

The Next Generation: Rational Drug Design Based on DTBZ

The deep understanding of DTBZ's pharmacology, particularly its metabolism and stereospecificity, directly fueled the development of second-generation VMAT2 inhibitors with superior pharmacokinetic properties.

Deutetrabenazine (Austedo®)

The core innovation behind deutetrabenazine is the strategic replacement of hydrogen atoms with deuterium—a stable, non-toxic isotope of hydrogen—at key metabolic sites on the tetrabenazine molecule.[10][11] Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, it is broken more slowly by metabolic enzymes.[12]

-

Causality: This "kinetic isotope effect" slows the metabolism of deutetrabenazine into its active DTBZ metabolites.[11][12] The result is a longer half-life of the active metabolites, leading to more stable plasma concentrations throughout the day.[10]

-

Clinical Advantage: This improved pharmacokinetic profile allows for less frequent, twice-daily dosing compared to the typical three-times-daily regimen for tetrabenazine, and may contribute to a more favorable side-effect profile by reducing peak plasma concentrations.[10][13]

Valbenazine (Ingrezza®)

Valbenazine represents a different, yet equally insightful, approach. It was designed as a prodrug of the single, most potent isomer: (+)-α-dihydrotetrabenazine.[8][14]

-

Causality: Valbenazine is the L-valine ester of (+)-α-DTBZ. After oral administration, it is metabolized to release this specific, highly active metabolite.[1][15]

-

Clinical Advantage: This strategy is intended to maximize therapeutic efficacy by delivering only the most potent VMAT2 inhibitor while avoiding the mixture of other isomers with lower activity or potentially different off-target effects.[14] The resulting long half-life of the active metabolite allows for convenient once-daily dosing.[8]

| Drug | Active Metabolites | Primary Advantage | Dosing Frequency |

| Tetrabenazine | Mixture of α- and β-DTBZ isomers | First-in-class VMAT2 inhibitor | Typically 3x/day[13] |

| Deutetrabenazine | Deuterated α- and β-DTBZ isomers | Extended half-life, more stable plasma levels | 2x/day[10] |

| Valbenazine | (+)-α-DTBZ | Targeted delivery of the most potent isomer | 1x/day[8] |

| Table 2: Comparison of First and Second-Generation VMAT2 Inhibitors. |

Conclusion: The Enduring Legacy of this compound

The journey of this compound from an overlooked metabolite to the cornerstone of modern VMAT2 inhibitor therapy is a testament to the power of meticulous pharmacological investigation. The initial discovery within the metabolic pathway of tetrabenazine led to a deeper understanding of VMAT2 inhibition, highlighting the critical importance of stereochemistry in drug-target interactions. This foundational knowledge was not merely academic; it provided the direct blueprint for the rational design of second-generation drugs like deutetrabenazine and valbenazine. These advanced therapies, which are essentially sophisticated delivery systems for specific DTBZ isomers, have significantly improved the management of hyperkinetic movement disorders. The principles learned from the discovery and development of this compound continue to inform and inspire the design of future therapies for a wide range of neurological and psychiatric conditions.

References

- The Genesis of this compound: A Technical Guide to its Discovery and Development. (n.d.). Benchchem.

- This compound. (2026, January 7). Grokipedia.

- A simple synthesis of [11C]this compound (DTBZ). (n.d.). PubMed - NIH.

- Asymmetric Synthesis of Tetrabenazine and this compound. (n.d.). The Journal of Organic Chemistry - ACS Publications.

- Clinical development of valbenazine for tics associated with Tourette syndrome. (n.d.). Taylor & Francis Online.

- Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. (n.d.). PubMed Central - NIH.

- Review of deutetrabenazine: a novel treatment for chorea associated with Huntington's disease. (2018, February 15). PubMed Central - NIH.

- The Therapeutic Potential of this compound: A Technical Guide for Researchers. (2025, December 16). Benchchem.

- What is the mechanism of Deutetrabenazine? (2024, July 17). Patsnap Synapse.

- A Kinetic Kick-Start: Deutetrabenazine (AustedoTM)- the First FDA Approved Deuterated Drug. (2018, September 14). Scientific Update.

- FDA approves a new drug for symptoms of Huntington's disease. (2017, April 5). HDBuzz.

- Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? (n.d.). Cambridge University Press & Assessment.

- Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors. (2019, April 2). LiverTox - NCBI Bookshelf - NIH.

- VMAT2 Inhibitors and the Path to Ingrezza (Valbenazine). (n.d.). ResearchGate.

- A Comprehensive Overview of Tetrabenazine: Mechanism, Off-Label Uses, and Advancements. (n.d.). QuickRx.

- Tetrabenazine: Spotlight on Drug Review. (2016, September 9). PubMed Central - NIH.

- Tetrabenazine. (n.d.). Wikipedia.

- Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease. (2010, October 5). PubMed Central - NIH.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Tetrabenazine: Spotlight on Drug Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quickrxspecialty.pharmacy [quickrxspecialty.pharmacy]

- 4. Tetrabenazine - Wikipedia [en.wikipedia.org]

- 5. Tetrabenazine: the first approved drug for the treatment of chorea in US patients with Huntington disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review of deutetrabenazine: a novel treatment for chorea associated with Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Deutetrabenazine? [synapse.patsnap.com]

- 12. scientificupdate.com [scientificupdate.com]

- 13. FDA approves a new drug for symptoms of Huntington's disease – HDBuzz [en.hdbuzz.net]

- 14. Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? | CNS Spectrums | Cambridge Core [cambridge.org]

- 15. researchgate.net [researchgate.net]

The Stereoisomers of Dihydrotetrabenazine: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

Dihydrotetrabenazine (DTBZ), the principal active metabolite of tetrabenazine (TBZ), is a cornerstone in the therapeutic management of hyperkinetic movement disorders. Its clinical efficacy is intrinsically linked to its complex stereochemistry. The reduction of tetrabenazine's C-2 keto group in vivo introduces a new chiral center, giving rise to a total of eight distinct stereoisomers. These isomers exhibit profound differences in their pharmacological profiles, particularly in their affinity for the vesicular monoamine transporter 2 (VMAT2), the primary therapeutic target. This in-depth technical guide provides a comprehensive exploration of the stereoisomers of this compound, detailing their nomenclature, absolute configurations, distinct pharmacological properties, and the analytical methodologies crucial for their separation and characterization. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation VMAT2 inhibitors.

From Tetrabenazine to a Constellation of Stereoisomers: The Metabolic Genesis of this compound

Tetrabenazine is commercially available as a racemic mixture of two enantiomers: (+)-(3R,11bR)-TBZ and (−)-(3S,11bS)-TBZ.[1] Following oral administration, tetrabenazine undergoes rapid and extensive first-pass metabolism, primarily through the reduction of its 2-keto group by carbonyl reductases.[2] This metabolic transformation is the pivotal event that generates the this compound stereoisomers, as it creates a new stereocenter at the C-2 position. Consequently, each enantiomer of tetrabenazine can form two diastereomeric this compound isomers, leading to a total of four primary metabolites: (+)-α-DTBZ, (-)-α-DTBZ, (+)-β-DTBZ, and (-)-β-DTBZ.[1][3] The α and β designations refer to the stereochemistry of the newly formed hydroxyl group at the C-2 position.

Beyond these four primary trans-isomers, an additional four cis-isomers of this compound are also possible, arising from the alternative relative configuration at the C-3 and C-11b positions.[1] This results in a complete set of eight stereoisomers, each with a unique three-dimensional architecture and, consequently, a distinct biological activity profile.[1][4]

The Stereochemical Landscape of this compound: A Detailed Configurational Analysis

The eight stereoisomers of this compound are defined by the specific spatial arrangement of substituents at the three chiral centers: C-2, C-3, and C-11b. The absolute configuration at each of these centers is designated using the Cahn-Ingold-Prelog (R/S) nomenclature.

The four primary trans-isomers are:

-

(+)-α-dihydrotetrabenazine ((+)-2): (2R,3R,11bR)-dihydrotetrabenazine

-

(-)-α-dihydrotetrabenazine ((-)-2): (2S,3S,11bS)-dihydrotetrabenazine

-

(+)-β-dihydrotetrabenazine ((+)-3): (2S,3R,11bR)-dihydrotetrabenazine

-

(-)-β-dihydrotetrabenazine ((-)-3): (2R,3S,11bS)-dihydrotetrabenazine[1]

The four cis-isomers are:

-

(2R,3S,11bR)-dihydrotetrabenazine ((+)-4)

-

(2S,3R,11bS)-dihydrotetrabenazine ((-)-4)

-

(2S,3S,11bR)-dihydrotetrabenazine ((+)-5)

-

(2R,3R,11bS)-dihydrotetrabenazine ((-)-5) [1]

The critical role of stereochemistry in defining the pharmacological activity of these isomers cannot be overstated. It is the precise three-dimensional shape of each molecule that dictates its ability to bind to and modulate the function of VMAT2.

Pharmacological Divergence: VMAT2 Binding Affinities of the this compound Stereoisomers

The therapeutic effect of this compound is primarily mediated through the inhibition of VMAT2, a transporter responsible for packaging monoamines into synaptic vesicles.[5] The stereoisomers of this compound exhibit a wide range of binding affinities for VMAT2, with some isomers being significantly more potent than others. This stereospecificity is a critical consideration in the development of new therapeutics.

| Stereoisomer | Absolute Configuration | VMAT2 Binding Affinity (Ki, nM) |

| (+)-α-DTBZ ((+)-2) | (2R,3R,11bR) | 3.96 [1][4] |

| (+)-β-DTBZ ((+)-3) | (2S,3R,11bR) | 12.4[6] |

| (-)-α-DTBZ ((-)-2) | (2S,3S,11bS) | 23,700[2] |

| (-)-β-DTBZ ((-)-3) | (2R,3S,11bS) | 714[1] |

| (+)-cis-α-DTBZ ((+)-4) | (2R,3S,11bR) | 28[7] |

| (-)-cis-α-DTBZ ((-)-4) | (2S,3R,11bS) | >10,000 |

| (+)-cis-β-DTBZ ((+)-5) | (2S,3S,11bR) | 6.01 |

| (-)-cis-β-DTBZ ((-)-5) | (2R,3R,11bS) | >10,000 |

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is a representative compilation from the cited literature.

The data unequivocally demonstrates that (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DTBZ) possesses the highest affinity for VMAT2, making it the most pharmacologically active stereoisomer.[1][4] This profound stereoselectivity has driven the development of second-generation VMAT2 inhibitors, such as valbenazine, which is a prodrug specifically designed to deliver the (+)-α-DTBZ isomer, thereby maximizing therapeutic efficacy and potentially improving the side-effect profile.[3][6]

In contrast, some isomers, such as (-)-α-DTBZ, exhibit negligible affinity for VMAT2.[2] Furthermore, certain metabolites of deutetrabenazine, a deuterated analog of tetrabenazine, have been shown to have appreciable affinity for other receptors, including dopamine and serotonin receptors, which may contribute to off-target effects.[6]

Analytical Strategies for Stereoisomer Resolution: A Methodological Overview

The separation and characterization of the this compound stereoisomers are critical for both preclinical research and clinical development. Chiral high-performance liquid chromatography (HPLC) is the cornerstone technique for resolving these closely related molecules.

Exemplary Chiral HPLC Protocol for this compound Isomer Separation

-

Objective: To achieve baseline separation of the four major trans-dihydrotetrabenazine stereoisomers.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Daicel Chiralpak AD-H or equivalent, is often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio must be optimized to achieve optimal separation. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Flow Rate: A flow rate of 0.5-1.5 mL/min is generally appropriate.

-

Detection: UV detection at a wavelength where the analytes exhibit strong absorbance (e.g., ~280 nm).

-

Sample Preparation: The sample containing the mixture of stereoisomers is dissolved in the mobile phase or a compatible solvent.

Step-by-Step Methodology:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume (e.g., 5-20 µL) of the prepared sample onto the column.

-

Run the chromatogram under isocratic conditions.

-

Identify the peaks corresponding to each stereoisomer based on their retention times, which can be confirmed by injecting pure standards of each isomer if available.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

The development of a robust and reproducible chiral separation method is a non-trivial undertaking and often requires significant optimization of the mobile phase composition and other chromatographic parameters.

Conclusion and Future Directions

The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in drug action. The profound differences in their VMAT2 binding affinities underscore the necessity of considering the three-dimensional structure of drug molecules in the design and development of new therapeutics. The shift towards developing drugs that deliver a single, highly active stereoisomer, such as valbenazine, exemplifies a paradigm of rational drug design aimed at maximizing efficacy and minimizing off-target effects.

Future research in this area will likely focus on the continued development of highly selective VMAT2 inhibitors with optimized pharmacokinetic and pharmacodynamic profiles. A deeper understanding of the structure-activity relationships of the various this compound stereoisomers will be instrumental in guiding these efforts. Furthermore, the development of more efficient and scalable methods for the stereoselective synthesis and purification of these compounds will be critical for their successful clinical and commercial development.

References

- Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine. Semantic Scholar.

-

Yao, Z., et al. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841-1848. [Link]

- This compound. Grokipedia.

-

Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. PubMed. [Link]

- The Therapeutic Potential of this compound: A Technical Guide for Researchers. Benchchem.

- This compound – Knowledge and References. Taylor & Francis.

-

Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine. ResearchGate. [Link]

-

Kim, J., et al. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(23), 5707. [Link]

-

Figure 2. Stereoisomers of this compound ( 3a-d ). Figure 3.... ResearchGate. [Link]

Sources

- 1. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Synthesis and chemical properties of Dihydrotetrabenazine

An In-depth Technical Guide to the Synthesis and Chemical Properties of Dihydrotetrabenazine

Abstract

This compound (DTBZ) is the principal active metabolite of tetrabenazine (TBZ), a cornerstone therapy for hyperkinetic movement disorders such as the chorea associated with Huntington's disease.[1][2][3] This guide provides a comprehensive technical overview of the synthesis and chemical properties of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We explore the stereoselective synthetic routes originating from tetrabenazine, detailing the critical role of chiral resolution and stereocontrolled reduction in isolating the most pharmacologically active isomers. A thorough examination of DTBZ's chemical and pharmacological properties is presented, including its physicochemical characteristics, detailed spectroscopic analysis, and its mechanism of action as a high-affinity reversible inhibitor of the vesicular monoamine transporter 2 (VMAT2). Particular emphasis is placed on the structure-activity relationship of its stereoisomers, underscoring the molecular basis for its therapeutic efficacy and its application as a radioligand in positron emission tomography (PET) for neuroimaging.[4][5]

Introduction: From Tetrabenazine to its Active Metabolite

Tetrabenazine was first synthesized in the 1950s and was initially investigated for its antipsychotic properties.[2] Its therapeutic value was later established in the management of hyperkinetic movement disorders.[2] The primary pharmacological action of tetrabenazine and its metabolites is the reversible inhibition of the human vesicular monoamine transporter 2 (VMAT2), a protein crucial for loading monoamine neurotransmitters like dopamine, serotonin, and norepinephrine into synaptic vesicles.[6][7]

Upon administration, tetrabenazine is rapidly and extensively metabolized by hepatic carbonyl reductases into its main active metabolites, the α- and β-stereoisomers of this compound.[1][8][9] These metabolites, particularly the (+)-α-dihydrotetrabenazine isomer, possess high binding affinity for VMAT2 and exhibit longer half-lives than the parent compound, making them the primary contributors to the therapeutic effect.[1] The profound influence of stereochemistry on VMAT2 binding affinity has driven significant research into the stereoselective synthesis of individual DTBZ isomers to optimize therapeutic benefit and minimize off-target effects.[10][11]

Synthesis of this compound Stereoisomers

The synthesis of this compound is fundamentally achieved through the chemical reduction of the ketone moiety in tetrabenazine.[8][12] The key challenge and focus of synthetic strategies lie in controlling the stereochemistry at the newly formed chiral center (C-2), in addition to the two existing centers (C-3 and C-11b). This control is paramount, as the eight resulting stereoisomers of DTBZ exhibit vastly different affinities for VMAT2.[10]

Stereoselective Synthesis of (+)-α-Dihydrotetrabenazine

The most pharmacologically potent isomer, (+)-α-dihydrotetrabenazine ((2R,3R,11bR)-DTBZ), is the primary synthetic target. Its synthesis is most effectively accomplished via a two-stage process: first, the resolution of racemic tetrabenazine, followed by a stereoselective reduction.

Workflow for Stereoselective Synthesis

Caption: General workflow for synthesizing (+)-α-DTBZ.

Protocol 1: Stereoselective Reduction of (+)-Tetrabenazine

This protocol outlines a common laboratory-scale method for producing (+)-α-DTBZ.[2][10]

-

Resolution of Racemic Tetrabenazine:

-

Racemic (±)-tetrabenazine is dissolved in a suitable solvent such as ethanol.

-

A chiral resolving agent, typically (1S)-(+)-10-camphorsulfonic acid, is added to the solution.

-

The mixture is heated to ensure complete dissolution and then allowed to cool slowly. The salt of the (+)-tetrabenazine enantiomer selectively crystallizes out of the solution.

-

The crystals are collected by filtration and the free base, (+)-(3R,11bR)-tetrabenazine, is liberated by treatment with a base (e.g., aqueous ammonia) and extraction.

-

-

Stereoselective Reduction:

-

The purified (+)-(3R,11bR)-tetrabenazine is dissolved in an appropriate solvent like ethanol or a tetrahydrofuran (THF)/ethanol mixture.[2][10]

-

The solution is cooled to a controlled temperature (e.g., 0 °C or -20 °C) to enhance stereoselectivity.[2]

-

A reducing agent is added. The choice of agent dictates the diastereomeric ratio of the product.

-

Sodium borohydride (NaBH₄) typically yields a mixture of (+)-α-DTBZ and (+)-β-DTBZ, often in a ratio favoring the desired α-isomer (approx. 4:1).[10]

-

Borane complexes (e.g., BH₃·SMe₂) can provide high stereoselectivity for the α-isomer.[10]

-

L-Selectride® , a sterically hindered reducing agent, can be used to favor the formation of the β-isomer if desired.[10]

-

-

The reaction is stirred until completion, monitored by Thin Layer Chromatography (TLC).

-

The reaction is carefully quenched (e.g., with water or dilute acid), and the product is extracted with an organic solvent (e.g., dichloromethane).

-

The crude product is purified by column chromatography or recrystallization to yield pure (+)-α-dihydrotetrabenazine.

-

Asymmetric Synthesis

More advanced synthetic routes bypass the need for chiral resolution by building the stereocenters enantioselectively from achiral precursors. These methods, while more complex, are highly efficient for producing a single enantiomer. One notable approach utilizes a palladium-catalyzed asymmetric malonate addition to a dihydroisoquinoline precursor to set the initial stereocenter, followed by a series of diastereoselective transformations to construct the final molecule.[8][13][14][15]

Chemical Properties and Characterization

Physicochemical Properties

This compound is a synthetic non-indole alkaloid.[1] Its core structure is a benzo[a]quinolizine skeleton.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₉NO₃ | [1][16] |

| Molecular Weight | 319.44 g/mol | [1][16] |

| Appearance | Colorless or white solid | [9][10] |

| Solubility | Soluble in methanol and chloroform | [17] |

| Stability | Stable for ≥ 4 years when stored at -20°C | [17] |

Stereochemistry

The reduction of tetrabenazine's ketone at the C-2 position creates a new chiral center, resulting in DTBZ having three chiral centers (C-2, C-3, and C-11b). This gives rise to a total of eight possible stereoisomers.[10][11] The relative configuration of the hydroxyl group at C-2 and the isobutyl group at C-3 defines the α (trans) and β (cis) isomers. The absolute configuration (R/S) at all three centers determines the specific enantiomer. The (+)-α-isomer, with the (2R,3R,11bR) configuration, has been identified as the most potent VMAT2 inhibitor.[10][18]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure and purity of synthesized this compound.

| Technique | Characteristic Features for (+)-α-(2R,3R,11bR)-DTBZ |

| ¹H NMR | Aromatic Protons: Two singlets around δ 6.6-6.7 ppm. Methoxy Groups: Two singlets around δ 3.85 ppm (6H total). Benzoquinolizine Skeleton: A complex series of multiplets in the δ 1.0-3.5 ppm range, corresponding to the aliphatic protons. Isobutyl Group: A doublet for the methyl groups around δ 0.9 ppm.[10] |

| ¹³C NMR | Aromatic Carbons: Signals in the δ 108-148 ppm range. Methoxy Carbons: Signals around δ 56 ppm. C-OH Carbon: A signal around δ 74.6 ppm. Aliphatic Carbons: Multiple signals in the δ 21-61 ppm range corresponding to the skeleton and isobutyl group.[10] |

| Mass Spec. (ESI-MS) | A prominent molecular ion peak corresponding to [M+H]⁺ at m/z 320.2.[10] |

| IR Spectroscopy | O-H Stretch: A broad absorption band around 3300-3500 cm⁻¹ (alcohol). C-H Stretch: Absorptions just below 3000 cm⁻¹ (aliphatic) and just above 3000 cm⁻¹ (aromatic). C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ range (ether and alcohol). |

Analytical Quantification in Biological Matrices

Accurate quantification of DTBZ isomers in plasma is critical for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the standard method.[19]

Workflow for DTBZ Quantification in Plasma

Caption: HPLC-MS/MS workflow for DTBZ analysis.

Protocol 2: Quantification via HPLC-MS/MS [19][20]

-

Sample Preparation: A known amount of an internal standard (e.g., tetrabenazine-d7) is added to a 200 µL plasma sample.

-

Extraction: The sample is loaded onto a conditioned Solid-Phase Extraction (SPE) cartridge. Interfering substances are washed away, and the analytes (DTBZ isomers and internal standard) are eluted with an organic solvent like methanol.

-

Concentration: The eluate is evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is redissolved in a small volume of the HPLC mobile phase.

-

Analysis: The sample is injected into a reversed-phase HPLC system for separation of the α- and β-isomers. Detection and quantification are performed using a triple quadrupole mass spectrometer in electrospray ionization (ESI) positive mode.

Pharmacological Properties: VMAT2 Inhibition

The therapeutic effect of this compound is mediated by its interaction with VMAT2.

Mechanism of Action

-

VMAT2 Binding: DTBZ binds reversibly and with high affinity to a specific pocket within the VMAT2 protein.[6][7]

-

Inhibition of Monoamine Uptake: This binding locks the transporter in an occluded, non-functional state, preventing it from packaging monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[6][7][21]

-

Depletion of Monoamine Stores: The cytosolic monoamines that cannot be sequestered into vesicles are subsequently metabolized by enzymes like monoamine oxidase (MAO). This leads to a depletion of presynaptic monoamine stores available for release into the synapse.[1][6]

This presynaptic depletion of dopamine is the key mechanism responsible for alleviating the hyperkinetic movements seen in conditions like Huntington's chorea.[1]

Mechanism of VMAT2 Inhibition by DTBZ

Caption: DTBZ blocks VMAT2, depleting vesicular monoamines.

Structure-Activity Relationship (SAR)

The binding affinity of DTBZ for VMAT2 is exquisitely dependent on its stereochemistry. The (+)-(2R,3R,11bR)-DTBZ isomer is significantly more potent than all other isomers.

| Compound | Configuration | VMAT2 Binding Affinity (Ki, nM) |

| (+)-α-DTBZ | (2R,3R,11bR) | 3.96 |

| (+)-Tetrabenazine | (3R,11bR) | 4.47 |

| (-)-Tetrabenazine | (3S,11bS) | 36,400 |

Data sourced from a competitive binding assay using rat striatum membranes.[10][11]

As the data clearly indicates, the (3R,11bR) configuration shared by (+)-tetrabenazine and the most active DTBZ isomers is critical for high-affinity VMAT2 binding.[10][11] The introduction of the hydroxyl group in the (2R) configuration further enhances this affinity slightly, making (+)-α-DTBZ the most potent inhibitor among the metabolites.[10]

Conclusion

This compound is a molecule of profound importance in neuropharmacology, serving as the primary active agent responsible for the therapeutic effects of tetrabenazine. This guide has detailed the synthetic pathways to access its most potent stereoisomer, (+)-α-dihydrotetrabenazine, emphasizing the necessity of chiral resolution and stereoselective reduction. Its chemical properties, characterized by a benzoquinolizine core and three critical chiral centers, directly inform its biological activity. The potent and selective inhibition of VMAT2 by the (2R,3R,11bR) isomer provides a clear structure-activity relationship and a rational basis for its clinical utility. A thorough understanding of these synthetic and chemical principles is essential for the ongoing development of next-generation VMAT2 inhibitors and for advancing research in the treatment of hyperkinetic movement disorders.

References

-

Yao, Z., Wei, X., Wu, X., et al. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. European Journal of Medicinal Chemistry, 46(5), 1841-1848. Available at: [Link]

-

Jewett, D. M. (1997). A simple synthesis of [11C]this compound (DTBZ). Journal of Labelled Compounds and Radiopharmaceuticals, 39(4), 349-351. Available at: [Link]

-

McKeown, L. E., & Martin, S. F. (2009). Asymmetric Synthesis of Tetrabenazine and this compound. The Journal of Organic Chemistry, 74(10), 4001–4004. Available at: [Link]

-

Grokipedia. (2025). By what mechanism do Vesicular Monoamine Transporter 2 (VMAT2) inhibitors act?. Available at: [Link]

-

Yao, Z., et al. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. PubMed. Available at: [Link]

-

Taylor & Francis. This compound – Knowledge and References. Available at: [Link]

-

Nam, G., & Kim, H. (2021). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 26(11), 3192. Available at: [Link]

-

Grokipedia. (2026). This compound. Available at: [Link]

-

Kilbourn, M. R., et al. (1995). Synthesis of (+)- and (-)-Tetrabenazine from the Resolution of -Dihydrotetrabenazine. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 123836, this compound. Available at: [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14580381, alpha-Dihydrotetrabenazine. Available at: [Link]

-

Yang, Z., et al. (2022). 9-Cyclopropylmethoxy-Dihydrotetrabenazine and Its Stereoisomers As Vesicular Monoamine Transporter-2 Inhibitors. Taylor & Francis Online. Available at: [Link]

-

Wikipedia. (2023). This compound. Available at: [Link]

-

Lee, J. Y., et al. (2010). A concise total synthesis of (+)-tetrabenazine and (+)-α-dihydrotetrabenazine. Chemistry, 16(15), 4623-8. Available at: [Link]

-

Gritman, K. R., et al. (2020). Structural mechanisms for VMAT2 inhibition by tetrabenazine. eLife, 9, e61924. Available at: [Link]

-

MDPI. (2021). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Available at: [Link]

-

Suh, Y. G., et al. (2010). A Concise Total Synthesis of (+)-Tetrabenazine and (+)-α-Dihydrotetrabenazine. ResearchGate. Available at: [Link]

-

Stahl, S. M. (2018). Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other?. CNS Spectrums, 23(3), 169-174. Available at: [Link]

-

Gritman, K. R., et al. (2020). Structural Mechanisms for VMAT2 inhibition by tetrabenazine. ResearchGate. Available at: [Link]

-

Grigoriadis, D. E., et al. (2023). Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine. Clinical Pharmacology in Drug Development. Available at: [Link]

-

Liu, C., et al. (2012). Synthesis and X-ray Analysis of this compound, a Metabolite of Tetrabenazine. Molecular Crystals and Liquid Crystals, 562(1), 133-139. Available at: [Link]

-

Yang, Z., et al. (2022). (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia. Frontiers in Pharmacology, 13, 858593. Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. droracle.ai [droracle.ai]

- 7. Structural mechanisms for VMAT2 inhibition by tetrabenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity [mdpi.com]

- 9. (+)-ALPHA-DIHYDROTETRABENAZINE | 3466-75-9 [chemicalbook.com]

- 10. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A concise total synthesis of (+)-tetrabenazine and (+)-α-dihydrotetrabenazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | C19H29NO3 | CID 123836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. researchgate.net [researchgate.net]

The Pharmacological Profile of (+)-α-Dihydrotetrabenazine: A Deep Dive into the Keystone of VMAT2 Inhibition

Abstract

Introduction: The Significance of Stereochemistry in VMAT2 Inhibition

Tetrabenazine (TBZ) and its derivatives have revolutionized the treatment of conditions such as Huntington's disease and tardive dyskinesia.[1] The clinical activity of these drugs is not primarily mediated by the parent compound but by its reduced metabolites, α- and β-dihydrotetrabenazine (DHTBZ).[1] These metabolites exist as distinct stereoisomers, and it is the (+)-α-DHTBZ isomer, specifically the (2R,3R,11bR)-DHTBZ configuration, that exhibits the most potent and selective inhibition of VMAT2.[2][3] This stereospecificity is a critical determinant of therapeutic efficacy and a key consideration in the development of next-generation VMAT2 inhibitors.[4] Valbenazine, for instance, is a prodrug designed to deliver (+)-α-DHTBZ, thereby harnessing the therapeutic benefits while potentially mitigating off-target effects associated with other isomers.[1][5]

VMAT2 is an integral membrane protein responsible for packaging monoamine neurotransmitters—such as dopamine, serotonin, and norepinephrine—from the cytoplasm into synaptic vesicles.[6][7] By inhibiting VMAT2, (+)-α-DHTBZ leads to the depletion of these neurotransmitters at the synapse, thereby alleviating the symptoms of hyperkinetic movement disorders.[1][6] The high affinity and selectivity of (+)-α-DHTBZ for VMAT2 make it a subject of intense research, both as a therapeutic agent and as a tool for studying monoaminergic neurotransmission.[4][8]

Mechanism of Action: A High-Affinity Interaction with VMAT2

The therapeutic effect of (+)-α-dihydrotetrabenazine is rooted in its potent and reversible inhibition of VMAT2. This interaction is highly stereospecific, with the (+)-isomer demonstrating significantly greater affinity for the transporter than its (-)-isomer counterpart.[4]

Binding Affinity and Stereoselectivity

In vitro radioligand binding assays have been instrumental in quantifying the affinity of DHTBZ isomers for VMAT2. These assays typically measure the ability of a test compound to compete with a radiolabeled ligand, such as [³H]dihydrotetrabenazine, for binding to VMAT2 in preparations of brain tissue, like the striatum.[4][9] The results consistently demonstrate the superior binding affinity of the (+)-α-DHTBZ isomer.

| Stereoisomer | Ki (nM) | Source Species | Key Findings |

| (+)-α-Dihydrotetrabenazine | 0.97 ± 0.48 | Rat | High affinity and stereospecific binding.[4][10] |

| 3.96 | Rat | The (2R,3R,11bR)-configuration shows the highest affinity for VMAT2.[2][3] | |

| (-)-α-Dihydrotetrabenazine | 2200 ± 300 | Rat | Significantly weaker VMAT2 inhibitor compared to the (+)-isomer.[4][10] |

| (+)-β-Dihydrotetrabenazine | Data varies | Rat | Demonstrates high affinity, though slightly less potent than the alpha counterpart.[1] |

| (-)-β-Dihydrotetrabenazine | Data varies | Rat | Weak inhibitor of VMAT2.[1] |

Note: Kᵢ values can vary depending on specific assay conditions.[9]

The profound difference in binding affinity between the (+)-α and (-)-α isomers underscores the critical role of the (3R,11bR)-configuration for high-affinity VMAT2 binding.[2] This stereochemical requirement dictates the specific orientation of the molecule within the binding pocket of the VMAT2 protein, leading to effective inhibition.

Functional Inhibition of Monoamine Uptake

Beyond simple binding, the functional consequence of VMAT2 inhibition is the disruption of monoamine transport into synaptic vesicles. This is assessed using neurotransmitter uptake assays, which measure the ability of a compound to inhibit the transport of a radiolabeled substrate, such as [³H]dopamine, into isolated synaptic vesicles or cells expressing VMAT2.[9][11]

Pharmacokinetic Profile: From Prodrug to Active Metabolite

Understanding the pharmacokinetics of (+)-α-dihydrotetrabenazine is essential for optimizing therapeutic dosing and minimizing adverse effects. As it is an active metabolite, its plasma concentration and half-life are influenced by the metabolism of its parent compounds.

Valbenazine is a prodrug that is hydrolyzed to form (+)-α-DHTBZ.[5] This metabolic conversion is a key feature of its pharmacokinetic profile. Following oral administration of valbenazine, the active metabolite, (+)-α-DHTBZ, is formed gradually, with a time to maximum concentration (tmax) of 4–8 hours, and has a half-life of 16–23 hours.[5] In contrast, tetrabenazine and deutetrabenazine are metabolized into a mixture of all four DHTBZ stereoisomers.[1][5]

Deuteration of tetrabenazine to create deutetrabenazine slows down its metabolism, leading to a longer half-life of the active metabolites and allowing for less frequent dosing.[12] The mean half-life of (+)-α-HTBZ when derived from valbenazine is approximately 22.2 hours.[5]

Clinical Relevance and Therapeutic Applications

The primary clinical application of VMAT2 inhibitors like (+)-α-dihydrotetrabenazine is in the management of hyperkinetic movement disorders.[7] By depleting presynaptic monoamine stores, these agents effectively reduce the involuntary movements characteristic of conditions such as:

-

Tardive Dyskinesia: A movement disorder associated with prolonged exposure to dopamine receptor-blocking agents.[5]

-

Huntington's Disease: Specifically, the chorea associated with this neurodegenerative disorder.[7]

The development of drugs that specifically deliver or enrich the (+)-α-DHTBZ isomer, such as valbenazine, represents a significant advancement in the field. This targeted approach aims to maximize therapeutic benefit while minimizing the potential for off-target effects that may be associated with other, less active or non-selective isomers.[1][5]

Analytical Methodologies for the Study of α-Dihydrotetrabenazine

The accurate quantification and characterization of (+)-α-dihydrotetrabenazine are paramount for both preclinical research and clinical drug development. Several sophisticated analytical techniques are employed for this purpose.

Quantification in Biological Matrices: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound isomers in biological matrices such as plasma and serum.[13][14]

Experimental Protocol: Quantification of this compound in Human Plasma [13]

-

Sample Preparation:

-

To a 200 µL aliquot of human plasma, add a deuterated internal standard (e.g., tetrabenazine-d7).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to clean up the sample and concentrate the analytes.

-

Wash the SPE cartridge to remove interfering substances.

-

Elute the analytes with an appropriate organic solvent.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluent to dryness under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solution.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample into an HPLC system equipped with a reversed-phase column.

-

Employ a gradient or isocratic elution method to separate the this compound isomers.

-

-

Mass Spectrometric Detection:

-

Introduce the column eluent into a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Use multiple reaction monitoring (MRM) to selectively detect and quantify the parent and product ions of each isomer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

-

Quantify the concentration of each isomer in the unknown samples using the calibration curve.

-

In Vitro Binding Affinity: Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Kᵢ) of a compound for VMAT2.[9]

Experimental Protocol: VMAT2 Radioligand Binding Assay [1][9]

-

Membrane Preparation:

-

Homogenize rat striatal tissue in an appropriate buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet to further purify it.

-

-

Binding Reaction:

-

Incubate the prepared membranes with a radiolabeled VMAT2 ligand (e.g., [³H]this compound) and varying concentrations of the test compound.

-

Include a condition with a high concentration of an unlabeled VMAT2 inhibitor to determine non-specific binding.

-

-

Separation and Quantification:

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the curve and calculate the Kᵢ value.

-

In Vivo Imaging: Positron Emission Tomography (PET)

Radiolabeled forms of (+)-α-dihydrotetrabenazine, such as [¹¹C]DTBZ and [¹⁸F]DTBZ, are valuable tools for in vivo imaging of VMAT2 density using Positron Emission Tomography (PET).[6][8][15] This non-invasive technique allows for the assessment of dopaminergic terminal integrity in neurodegenerative diseases like Parkinson's disease.[6][16] The selective accumulation of these radiotracers in monoaminergic-rich brain regions, such as the striatum, can be blocked by co-injection of unlabeled tetrabenazine, confirming the specificity of the signal.[4]

Conclusion and Future Directions

(+)-α-Dihydrotetrabenazine is a highly potent and stereoselective inhibitor of VMAT2, representing the primary therapeutic moiety of several clinically important drugs. Its well-characterized pharmacological profile, from its high-affinity binding to its predictable pharmacokinetics, has established it as a cornerstone in the treatment of hyperkinetic movement disorders. The continued exploration of its structure-activity relationships and the development of novel delivery strategies, such as prodrugs, promise to further refine the therapeutic application of VMAT2 inhibition. Future research will likely focus on the development of even more selective VMAT2 inhibitors with optimized pharmacokinetic profiles to enhance efficacy and minimize off-target effects, ultimately improving the quality of life for patients with these challenging neurological conditions.

References

-

Title: Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC Source: PubMed Central URL: [Link]

-

Title: Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific Source: PubMed URL: [Link]

-

Title: Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors Source: PubMed URL: [Link]

-

Title: (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia Source: PubMed Central URL: [Link]

-

Title: Alpha-dihydrotetrabenazine Source: AdisInsight URL: [Link]

-

Title: (+)-Alpha-Dihydrotetrabenazine Phase I Source: ClinicalTrials.gov URL: [Link]

-

Title: Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine Source: Semantic Scholar URL: [Link]

-

Title: (+)-alpha-[11C]this compound PET imaging in familial paroxysmal dystonic choreoathetosis Source: PubMed URL: [Link]

-

Title: (+)-α-[11C]Dihydro- tetrabenazine PET imaging in familial paroxysmal dystonic choreoathetosis Source: Neurology URL: [Link]

-

Title: this compound Source: Grokipedia URL: [Link]

-

Title: Synthesis of (+)- and (-)-Tetrabenazine from the Resolution of -Dihydrotetrabenazine Source: ResearchGate URL: [Link]

-

Title: (PDF) Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine Source: ResearchGate URL: [Link]

-

Title: A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC Source: PubMed Central URL: [Link]

-

Title: PET Imaging of Vesicular Monoamine Transporters Source: ResearchGate URL: [Link]

-

Title: Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC Source: PubMed Central URL: [Link]

-

Title: Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine Source: ResearchGate URL: [Link]

- Title: (+)

-

Title: this compound – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV‐50717) Compared With Tetrabenazine in Healthy Volunteers Source: National Institutes of Health URL: [Link]

-

Title: Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity Source: MDPI URL: [Link]

-

Title: Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other? Source: Cambridge University Press & Assessment URL: [Link]

-

Title: Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect Source: Semantic Scholar URL: [Link]

-

Title: Characterization of Optically Resolved 9-fluoropropyl-dihydrotetrabenazine as a Potential PET Imaging Agent Targeting Vesicular Monoamine Transporters Source: PubMed Central URL: [Link]

-

Title: Pharmacokinetics of [18F]Fluoroalkyl Derivatives of this compound (DTBZ) in Rat and Monkey Brain Source: PMC URL: [Link]

-

Title: Summary of Pharmacokinetic Parameters for the Active HTBZ Metabolites... Source: ResearchGate URL: [Link]

-

Title: Synthesis of (À)-DHTBZ stereoisomers (À)-2, (À)-3, (À)-4 and... Source: ResearchGate URL: [Link]

-

Title: Vesicular Monoamine Transporter 2 (VMAT2) Inhibitors Source: LiverTox - NCBI Bookshelf URL: [Link]

-

Title: In vitro vesicular monoamine transporter 2 (VMAT2) binding affinity in... Source: ResearchGate URL: [Link]

-

Title: this compound Source: Wikipedia URL: [Link]

-

Title: Review of deutetrabenazine: a novel treatment for chorea associated wi Source: DDDT URL: [Link]

-

Title: Clinical experience and treatment considerations with vesicular monoamine transport 2 inhibitors Source: PMC URL: [Link]

-

Title: Inhibition of VMAT2 activity by hit compounds a Inhibition of... Source: ResearchGate URL: [Link]

-

Title: Inhibition of VMAT2 by β2-adrenergic agonists, antagonists, and the atypical antipsychotic ziprasidone Source: PubMed Central URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. grokipedia.com [grokipedia.com]

- 7. CA3057543A1 - (+)-alpha-dihydrotetrabenazine for use in the treatment a movement disorder - Google Patents [patents.google.com]

- 8. A Novel Potential Positron Emission Tomography Imaging Agent for Vesicular Monoamine Transporter Type 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. (+)-9-Trifluoroethoxy-α-Dihydrotetrabenazine as a Highly Potent Vesicular Monoamine Transporter 2 Inhibitor for Tardive Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (+)-alpha-[11C]this compound PET imaging in familial paroxysmal dystonic choreoathetosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound - Wikipedia [en.wikipedia.org]

A Technical Guide to the Structural and Functional Divergence of Dihydrotetrabenazine Isomers

Prepared by: Gemini, Senior Application Scientist

Abstract

Dihydrotetrabenazine (DTBZ), the principal active metabolite of the vesicular monoamine transporter 2 (VMAT2) inhibitor tetrabenazine, is not a single entity but a collection of stereoisomers with profound structural and functional differences.[1][2] The precise three-dimensional arrangement of its chiral centers dictates the molecule's affinity for VMAT2, its pharmacological activity, and its potential for off-target effects. This guide provides an in-depth analysis of the core structural distinctions between the key DTBZ isomers, elucidates the functional consequences of this stereochemistry, details the analytical methodologies required for their differentiation, and discusses the clinical significance of these molecular variations for drug development professionals.

The Stereochemical Landscape of this compound

Tetrabenazine (TBZ) is administered as a racemic mixture and is rapidly metabolized by carbonyl reductases to its active this compound (HTBZ or DTBZ) metabolites.[3][4] This metabolic reduction of a ketone to a hydroxyl group creates a new chiral center at the C-2 position. Along with the two pre-existing chiral centers in the tetrabenazine core (C-3 and C-11b), this results in a complex mixture of stereoisomers.[5]

The most critical distinction lies in the relative orientation of the hydroxyl group at C-2 and the isobutyl group at C-3.

-

α-isomers : The C-2 hydroxyl and C-3 isobutyl groups are trans to each other.

-

β-isomers : The C-2 hydroxyl and C-3 isobutyl groups are cis to each other.

Each of these can exist as a pair of enantiomers (+ and -), leading to four primary isomers: (+)-α-DTBZ, (-)-α-DTBZ, (+)-β-DTBZ, and (-)-β-DTBZ.[6] Of these, the (+)-α-DTBZ isomer, with an absolute configuration of (2R, 3R, 11bR), is the most pharmacologically active and desired metabolite.[7]

Structure Dictates Function: VMAT2 Binding Affinity

The therapeutic effect of tetrabenazine—the depletion of monoamines like dopamine from nerve terminals—is mediated by the inhibition of VMAT2.[1] This binding is highly stereospecific. The specific 3D conformation of each DTBZ isomer determines its ability to fit into the VMAT2 binding pocket.

The (+)-α-DTBZ isomer exhibits the highest affinity for VMAT2, with reported Ki values in the low nanomolar range (e.g., 0.97 - 3.96 nM).[5][8][9] Its (2R, 3R, 11bR) configuration presents the optimal spatial arrangement for high-affinity, reversible binding.[5][7] In stark contrast, its enantiomer, (-)-α-DTBZ , is thousands of times less potent.[5][9] The (+)-β-DTBZ isomer also shows potent VMAT2 inhibition, though slightly less than the (+)-α form, while the remaining isomers are considered weak inhibitors.[10][11]

This dramatic difference in binding affinity underscores a critical principle in pharmacology: stereochemistry is a primary determinant of biological activity.

Quantitative Data Summary: VMAT2 Binding Affinities

| Isomer | Absolute Configuration | VMAT2 K_i (nM) | Primary Role & Characteristics |

| (+)-α-DTBZ | (2R, 3R, 11bR) | ~1.4 - 3.96 [5][8][10] | Primary therapeutic metabolite ; potent VMAT2 inhibitor. |

| (-)-α-DTBZ | (2S, 3S, 11bS) | ~2200 - 23,700[5][8] | Weak VMAT2 inhibitor; may contribute to off-target effects.[12] |

| (+)-β-DTBZ | Not specified | ~12.4[10] | Potent VMAT2 inhibitor; a major metabolite of tetrabenazine.[13] |

| (-)-β-DTBZ | Not specified | Weak inhibitor[11] | Minor metabolite with low VMAT2 affinity.[13] |

The Causality of Differential Binding

The profound difference in VMAT2 affinity between isomers is a direct result of their three-dimensional structures. The (3R, 11bR) configuration is crucial for high-affinity binding.[5] The precise orientation of the hydroxyl and isobutyl groups in the (+)-α isomer allows for optimal interaction with key residues within the VMAT2 binding site, leading to potent inhibition. Isomers lacking this specific configuration, particularly those with an 11bS configuration, are essentially inactive at VMAT2.[5]

This relationship can be visualized as a lock-and-key mechanism, where only the correctly shaped key ((+)-α-DTBZ) can engage the lock (VMAT2) effectively.

Experimental Protocols for Isomer Differentiation

Distinguishing and quantifying these structurally similar isomers requires specialized analytical techniques. The choice of method is driven by the need for high stereoselectivity.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone method for separating DTBZ enantiomers and diastereomers.[7][9] The self-validating principle of this technique lies in achieving baseline resolution between the peaks of interest, ensuring that each signal corresponds to a single, pure isomer.

Methodology:

-

Column Selection: A chiral stationary phase (CSP) is mandatory. Polysaccharide-based columns (e.g., Chiralpak) are commonly used.[5] The choice of CSP is critical as its chiral environment selectively interacts with the isomers, leading to differential retention times.

-

Mobile Phase Optimization: The mobile phase composition is empirically optimized to achieve maximum resolution. A typical mobile phase might consist of a non-polar solvent like n-hexane with a polar modifier such as ethanol or isopropanol, and additives like triethylamine to improve peak shape.[5][14]

-

Sample Preparation: Plasma or serum samples require protein precipitation followed by solid-phase extraction (SPE) to isolate the metabolites before injection.[11]

-

Detection: UV detection at a wavelength like 280 nm is common.[14] For higher sensitivity and confirmation of identity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, allowing for quantification at clinically relevant concentrations.[6][13]

-

System Suitability: Before sample analysis, the system is validated by injecting a standard mixture of all four isomers to confirm that the resolution between adjacent peaks is greater than 1.5, ensuring accurate quantification.

Protocol 2: X-ray Crystallography

For unambiguous determination of the absolute configuration of a novel isomer or to confirm the structure of a reference standard, single-crystal X-ray crystallography is the definitive technique.[7]

Methodology:

-

Crystal Growth: The purified isomer is dissolved in a suitable solvent system and allowed to crystallize slowly. This is often the most challenging step.

-

Data Collection: A suitable single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of all atoms in the three-dimensional space are determined.

-

Absolute Configuration Determination: By analyzing the anomalous dispersion effects in the diffraction data, the absolute stereochemistry (R/S notation) can be assigned with high confidence.[15] This provides the authoritative structural grounding for all other analytical methods.

Clinical and Drug Development Implications

The structural differences between DTBZ isomers are not merely academic; they have direct and significant clinical consequences.

-

Efficacy vs. Side Effects: The therapeutic efficacy of TBZ-based drugs is primarily driven by the concentration and VMAT2 occupancy of the high-affinity (+)-isomers.[11][16] Conversely, weakly-binding isomers like (-)-α-DTBZ may not contribute to VMAT2 inhibition but can interact with other CNS targets, such as dopamine and serotonin receptors, potentially contributing to the drug's side-effect profile.[10][12]

-

Next-Generation VMAT2 Inhibitors: Understanding this structure-activity relationship has been pivotal in the development of second-generation VMAT2 inhibitors. For example, valbenazine is a prodrug designed to be metabolized selectively into the single, highly active (+)-α-DTBZ isomer.[6][12] This strategy aims to maximize therapeutic benefit while minimizing the presence of other isomers that could cause off-target effects. Deutetrabenazine, a deuterated form of tetrabenazine, modifies the metabolism to prolong the half-life of the active metabolites.[4][10]

-

Regulatory Scrutiny: Regulatory agencies require a thorough characterization of all major metabolites of a drug candidate. For drugs like tetrabenazine, this necessitates the development and validation of stereospecific analytical methods to track the pharmacokinetic profiles of each individual isomer.[6]

Conclusion

The this compound isomers present a compelling case study in the importance of stereochemistry in drug action. The subtle difference in the spatial arrangement of a single hydroxyl group differentiates a potent therapeutic agent from a weak, potentially problematic metabolite. For researchers and drug developers, a deep understanding of these structural nuances is essential for interpreting pharmacological data, designing safer and more effective medicines, and navigating the complexities of drug metabolism and regulatory approval. The continued application of high-resolution analytical techniques will be paramount in advancing the development of next-generation therapies targeting VMAT2.[11]

References

-

Stout, S., Smith, E., Loewen, G., O'Brien, C., Grigoriadis, D., & Bozigian, H. (2022). Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine. Clinical Pharmacology in Drug Development, 12(4), 452-461. [Link]

-

Partridge, J. G., Schjerven, L. R., & Kilbourn, M. R. (1997). Absolute configuration of (+)-alpha-dihydrotetrabenazine, an active metabolite of tetrabenazine. Chirality, 9(1), 59-62. [Link]

-

Patsnap. (2024). What is the mechanism of Tetrabenazine?. Patsnap Synapse. [Link]

-

ResearchGate. (2023). Metabolic pathways of tetrabenazine and deutetrabenazine. RR enantiomer depicted. ResearchGate. [Link]

-

Skor, H., Smith, E. B., Loewen, G., O'Brien, C. F., & Bozigian, H. R. (2017). Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. Drugs in R&D, 17(3), 449–459. [Link]

-

Stout, S. M., Smith, E. B., Loewen, G., O'Brien, C. F., Grigoriadis, D. E., & Bozigian, H. R. (2023). Pharmacokinetic and Pharmacologic Characterization of the this compound Isomers of Deutetrabenazine and Valbenazine. Clinical pharmacology in drug development, 12(4), 452–461. [Link]

-

Stahl, S. M., & LeWitt, P. A. (2020). Comparing pharmacologic mechanism of action for the vesicular monoamine transporter 2 (VMAT2) inhibitors valbenazine and deutetrabenazine in treating tardive dyskinesia: does one have advantages over the other?. CNS Spectrums, 25(4), 449-459. [Link]

-

Roberts, M. S., Watson, H. M., McLean, S., Millingen, K. S., & Ghabrial, H. (1986). The pharmacokinetics of tetrabenazine and its hydroxy metabolite in patients treated for involuntary movement disorders. European Journal of Clinical Pharmacology, 29(6), 703–708. [Link]

-

Grokipedia. (2026). This compound. Grokipedia. [Link]

-

Mehvar, R. (2009). Tetrabenazine (Xenazine), An FDA-Approved Treatment Option For Huntington's Disease–Related Chorea. P&T, 34(12), 682–689. [Link]

-

Jeong, H., & Park, S. (2020). Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity. Molecules, 25(23), 5727. [Link]

-

Kilbourn, M. R., Lee, L. C., Vander Borght, T. M., Kuszpit, K. A., & Jewett, D. M. (1995). Binding of alpha-dihydrotetrabenazine to the vesicular monoamine transporter is stereospecific. European journal of pharmacology, 278(3), 249–252. [Link]

-

Yu, H., et al. (2011). Preparation and evaluation of tetrabenazine enantiomers and all eight stereoisomers of this compound as VMAT2 inhibitors. Bioorganic & medicinal chemistry, 19(23), 7165–7175. [Link]

-

Skor, H., et al. (2017). Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. Drugs - Real World Outcomes, 4(3), 449-459. [Link]

-

ResearchGate. (2025). Method Development and Validation for Determination of p-Toluenesulfonoxypropyl-(+)-Dihydrotetrabenazine Enantiomeric Purity by HPLC on a Chiral Stationary Phase. ResearchGate. [Link]

-

Skor, H., et al. (2017). Differences in this compound Isomer Concentrations Following Administration of Tetrabenazine and Valbenazine. ResearchGate. [Link]

- Google Patents. (2014). Method for analyzing and separating tetrabenazine and intermediate thereof by HPLC (High Performance Liquid Chromatography) method.

-

Li, D., et al. (2025). Application of separation and configuration identification of the four tetrabenazine stereoisomers in determining their pharmacokinetics. Analytical and Bioanalytical Chemistry. [Link]

-

ResearchGate. (2006). Figure 2. Stereoisomers of this compound ( 3a-d ). Figure 3... ResearchGate. [Link]

- Google Patents. (2014). Methods for Stereoselective Synthesis of Tetrabenazine.

-

Wikipedia. (n.d.). Absolute configuration. Wikipedia. [Link]

-

Lin, K. J., et al. (2019). Evaluation of Pancreatic VMAT2 Binding with Active and Inactive Enantiomers of [18F]FP-DTBZ in Healthy Subjects and Patients with Type 1 Diabetes. Molecular Imaging and Biology, 21(1), 164-173. [Link]

-

Normandin, M. D., et al. (2016). Evaluation of pancreatic VMAT2 binding with active and inactive enantiomers of 18F-FP-DTBZ in baboons. Molecular Imaging and Biology, 18(4), 596-602. [Link]

-

Lin, K. J., et al. (2019). Evaluation of Pancreatic VMAT2 Binding with Active and Inactive Enantiomers of [18F]FP-DTBZ in Healthy Subjects and Patients with Type 1 Diabetes. PMC. [Link]

Sources

- 1. What is the mechanism of Tetrabenazine? [synapse.patsnap.com]